molecular formula C21H19N3O3 B2962300 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide CAS No. 1351585-10-8

4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide

Cat. No.: B2962300
CAS No.: 1351585-10-8
M. Wt: 361.401
InChI Key: JYMAVIMXZSXFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide is a synthetic chemical compound designed for research and development purposes. It features a morpholine-3-carboxamide core structure substituted with a benzyl group at the 4-position and a quinolin-8-yl group on the carboxamide nitrogen. The morpholine and quinoline pharmacophores are privileged structures in medicinal chemistry, known for their broad biological activities and presence in compounds with therapeutic potential . The integration of these motifs makes this compound a molecule of interest in various investigative contexts. The specific research applications and biological activity profile of this compound are areas of ongoing scientific exploration. Researchers are investigating its potential utility, which may include modulation of protein function or enzymatic activity. Compounds with morpholine carboxamide structures have been investigated as receptor antagonists , while quinoline derivatives are extensively studied for their antiviral , antibacterial, and anticancer properties . This product is intended for use in assay development, hit-to-lead optimization, and other preclinical research. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own thorough characterization and biological testing to determine this compound's specific mechanism of action and research value.

Properties

IUPAC Name

4-benzyl-5-oxo-N-quinolin-8-ylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19-14-27-13-18(24(19)12-15-6-2-1-3-7-15)21(26)23-17-10-4-8-16-9-5-11-22-20(16)17/h1-11,18H,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAVIMXZSXFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of its biological activity against various targets. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a quinoline moiety, and a benzyl substituent. Its structure is crucial for its interaction with biological targets, influencing both binding affinity and selectivity.

  • Inhibition of Enzymatic Activity :
    • The compound acts as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it has been shown to inhibit the polyketide synthase (Pks13) in Mycobacterium tuberculosis, which is essential for mycolic acid synthesis, a key component of the bacterial cell wall .
  • Allosteric Modulation :
    • It has been reported that modifications to the compound can enhance its role as a positive allosteric modulator for muscarinic receptors, particularly M1 receptors. This modulation can influence acetylcholine signaling pathways, which are significant in neurological functions .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Enzyme InhibitionPks13 (Mycobacterium tuberculosis)<1
Allosteric ModulationM1 Muscarinic Receptor0.39
SIRT2 InhibitionSirtuin 22.50

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study highlighted the effectiveness of this compound against M. tuberculosis by demonstrating significant inhibition of Pks13 with sub-micromolar IC50 values. This suggests potential for development into a therapeutic agent against tuberculosis .
  • Muscarinic Receptor Modulation :
    • Research on analogues of this compound revealed that structural modifications could enhance its affinity and cooperativity with acetylcholine at M1 muscarinic receptors, indicating its potential use in treating cognitive disorders .
  • Sirtuin Inhibition :
    • The compound exhibited moderate activity as an inhibitor of SIRT2, which is implicated in various diseases including cancer and neurodegeneration. The presence of specific substituents was found to significantly affect its inhibitory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide can be contextualized against two related compounds from the literature:

Table 1: Structural and Functional Comparison

Feature This compound 4-(1-(3-Methoxybenzyl)-1H-indol-5-yl-amino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives
Core Structure 5-Oxo-morpholine fused to quinoline-carboxamide Quinoline-carbonitrile with indole and tetrahydrofuran substituents 4-Oxo-1,4-dihydroquinoline with pentyl and aryl-carboxamide groups
Key Substituents Benzyl (position 4), quinolin-8-yl-carboxamide 3-Methoxybenzyl, indol-5-yl-amino, tetrahydrofuran-3-yl-oxy Pentyl (position 1), variable aryl-carboxamide
Functional Groups Carboxamide, morpholine oxygen Carbonitrile, amine, ether Carboxamide, ketone
Hypothesized Properties Enhanced solubility due to polar morpholine oxygen Moderate hydrophilicity from methoxy and tetrahydrofuran groups Variable lipophilicity depending on aryl group
Potential Applications Kinase inhibition, antimicrobial agents Not specified (patent suggests therapeutic potential) Anticancer, enzyme inhibition

Structural Differences and Implications

Morpholine vs. Med. Chem. derivatives . The indole and tetrahydrofuran groups in the patent compound may confer distinct steric and electronic profiles, altering target binding compared to the planar quinoline-morpholine system.

Carboxamide Linkage Variations: The quinolin-8-yl-carboxamide group in the target compound contrasts with the indol-5-yl-amino and carbonitrile groups in the patent compound. These differences could influence interactions with biological targets, such as kinases or DNA topoisomerases.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous carboxamides, such as acyl chloride-mediated coupling . In contrast, the patent compound involves multi-step functionalization of a quinoline-carbonitrile scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide?

  • Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the quinolin-8-yl group via coupling reactions, such as amide bond formation between activated carboxylic acids and amines .
  • Cyclization : Morpholine ring formation through cyclocondensation of precursors like 4-benzylmorpholine-3-carboxylic acid derivatives with appropriate reagents .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
    • Key Parameters : Reaction yields (e.g., 20–80% for analogous compounds) depend on catalysts (e.g., triethylamine), solvents (ethanol, DMF), and temperature (reflux conditions) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) to confirm substituent connectivity and stereochemistry .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, 1640–1660 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., m/z 292 [M]+^+) .
  • X-ray Crystallography : Programs like SHELXL and ORTEP-3 for structure refinement, especially to resolve morpholine and quinoline ring conformations .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate the compound’s antiproliferative potential?

  • Experimental Design :

  • Substituent Variation : Modify the benzyl (morpholine) or quinolin-8-yl groups to assess impact on bioactivity .
  • In Vitro Assays : Use MTT or SRB assays to test cytotoxicity against cancer cell lines (e.g., IC50_{50} determination) .
  • Computational Modeling : Docking studies (e.g., with apoptosis-inducing proteins) to predict binding modes .
    • Data Interpretation : Cross-validate results with analogs (e.g., 2-chloroquinolin-3-yl derivatives) to identify critical pharmacophores .

Q. What strategies address discrepancies in crystallographic data during structure refinement?

  • Resolution Techniques :

  • High-Resolution Data : Collect data at synchrotron sources to minimize errors in electron density maps .
  • Software Tools : Use SHELXL for twin refinement or Olex2 for disorder modeling .
  • Validation Metrics : Check R-factors (<5%), bond length deviations (±0.02 Å), and ADDSYM for missed symmetry .

Q. How can synthetic yield and purity be optimized for this compound?

  • Process Optimization :

  • Catalyst Screening : Test bases (e.g., piperidine vs. triethylamine) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics .
  • Purification : Gradient elution in HPLC or sequential recrystallization (ethanol/water) to remove byproducts .

Data Contradiction Analysis

Q. How should researchers resolve conflicting biological activity data across studies?

  • Root Cause Analysis :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Sample Purity : Verify compound integrity via HPLC (>95% purity) before testing .
  • Structural Confirmation : Re-validate ambiguous results with independent techniques (e.g., X-ray vs. NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.